Product packaging for Cyclopentane, heneicosyl-(Cat. No.:CAS No. 6703-82-8)

Cyclopentane, heneicosyl-

Cat. No.: B13802212
CAS No.: 6703-82-8
M. Wt: 364.7 g/mol
InChI Key: GNECQVKDNNGLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclopentane-Based Lipid Derivatives

The incorporation of a cyclopentane (B165970) ring into lipid-like molecules is a strategy employed in chemical and biomedical research to create conformationally restricted analogues of existing lipids. mdpi.com This structural constraint can enhance biological activity and selectivity.

Recent research has focused on developing cyclopentane-based phospholipids (B1166683) as analogues of miltefosine (B1683995), an antimicrobial drug. mdpi.com By introducing a cyclopentane ring to restrict the molecule's conformation, researchers have created compounds with significantly improved potency and selectivity against the amoeba Naegleria fowleri, which causes a fatal brain infection. mdpi.comresearchgate.net For instance, certain cyclopentane-based analogues were found to be 3.5 to 6 times more potent than miltefosine itself. mdpi.com

In the realm of biochemistry and structural biology, novel detergents based on a cyclopentane core have been synthesized. nih.gov These cyclopentane-based maltosides (CPMs) are designed to solubilize and stabilize membrane proteins for structural studies, an area where conventional detergents often fall short. nih.gov The cyclopentane unit acts as a rigid linker for maltoside head groups and alkyl chains, creating an amphiphilic molecule with favorable properties for interacting with membrane proteins. nih.gov

Furthermore, cyclopentane rings are a key structural feature in the membrane lipids of certain archaea, particularly hyperthermophiles. frontiersin.org These organisms incorporate cyclopentane moieties into their tetraether lipids, which is believed to increase the thermal stability of their cell membranes, allowing them to thrive in extreme temperatures. frontiersin.org

Structural Characteristics and Nomenclature of Cyclopentane, Heneicosyl-

Cyclopentane, heneicosyl- is a specific isomer within the C26H52 molecular formula. Its defining features are a cyclopentane ring attached to a heneicosyl group, which is a straight 21-carbon chain. The standard and systematic nomenclature for this compound is henicosylcyclopentane. nih.gov

Below is a table summarizing its key identifiers and properties.

PropertyValueSource
IUPAC Name henicosylcyclopentane nih.gov
Molecular Formula C26H52 nih.govnist.gov
Molecular Weight 364.7 g/mol nih.gov
CAS Number 6703-82-8 nih.govnist.gov
Synonyms n-Heneicosylcyclopentane, Heneicosane, 1-cyclopentyl- nih.govnist.gov
InChIKey GNECQVKDNNGLCG-UHFFFAOYSA-N nih.govnist.gov

The structure consists of a non-planar, puckered cyclopentane ring, which imparts a degree of bond strain compared to a linear alkane or a cyclohexane (B81311) ring. This is attached to a long, flexible heneicosyl chain. The significant length of the alkyl chain dominates the molecule's physical properties, making it a waxy solid or a viscous liquid with low volatility and high hydrophobicity.

Contemporary Research Landscape for Long-Chain Cycloalkanes

The study of long-chain cycloalkanes is an active area of research, driven by interests in renewable energy and geochemistry.

A significant research thrust is the production of long-chain cycloalkanes from lignocellulosic biomass. rsc.org Scientists are developing methods to convert biomass-derived molecules, such as furfural (B47365) and cyclic ketones (cyclopentanone and cyclohexanone), into cycloalkanes with carbon chain lengths suitable for aviation and diesel fuels. rsc.org This process typically involves steps like aldol (B89426) condensation followed by hydrodeoxygenation. rsc.orgrsc.org The goal is to create sustainable alternatives to fossil fuels, which would help mitigate CO2 emissions. rsc.org Research has shown that yields of up to 76% for these renewable cycloalkanes can be achieved under optimized conditions. rsc.org

In geochemistry, long-chain branched and cyclic alkanes are studied as biomarkers in sedimentary samples. frontiersin.org The distribution and abundance of these compounds in ancient shales and modern lake sediments can provide insights into past environmental conditions and the types of organisms present. frontiersin.org For example, some studies suggest that long-chain branched alkanes may originate from aquatic heterotrophic bacteria. frontiersin.org The co-occurrence of long-chain cycloalkanes with these branched alkanes suggests they may share a common biological source. frontiersin.org

Additionally, novel catalytic methods are being developed for the efficient synthesis of substituted cycloalkanes. acs.org Recent advancements include the use of earth-abundant manganese catalysts to couple diols with secondary alcohols or ketones, forming various substituted cyclohexane rings. acs.org Such strategies are crucial for building complex molecular scaffolds found in natural products and pharmaceuticals. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52 B13802212 Cyclopentane, heneicosyl- CAS No. 6703-82-8

Properties

CAS No.

6703-82-8

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

henicosylcyclopentane

InChI

InChI=1S/C26H52/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25-26/h26H,2-25H2,1H3

InChI Key

GNECQVKDNNGLCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1CCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclopentane, Heneicosyl and Analogues

Strategic Approaches to Cyclopentane (B165970) Ring Formation

The formation of the cyclopentane core is a pivotal step in the synthesis of heneicosylcyclopentane. Various synthetic strategies have been developed to construct this five-membered ring with control over substitution patterns.

Grignard Reactions in Cyclopentane Synthesis

Grignard reagents are powerful tools for carbon-carbon bond formation and have been adapted for cyclopentane synthesis. leah4sci.com These organomagnesium halides (R-MgX) act as potent nucleophiles, attacking electrophilic carbons such as those in carbonyls and epoxides. leah4sci.commasterorganicchemistry.com

One approach involves the use of di-Grignard reagents derived from 1,4-dihalobutanes, which can react with appropriate electrophiles to form the cyclopentane ring. msu.edu For instance, the reaction of 1,4-bis(bromomagnesio)butane with a suitable electrophile can directly yield a cyclopentane derivative. msu.edu Alternatively, the intramolecular reaction of a molecule containing both a Grignard reagent and a suitable leaving group can lead to cyclization. baranlab.org

The table below summarizes examples of Grignard-based reactions for cyclopentane formation.

ReactantsProduct TypeKey TransformationReference
1,4-Dihalobutane + MgDi-Grignard ReagentFormation of organometallic intermediate msu.edu
Di-Grignard Reagent + ElectrophileCyclopentane DerivativeRing formation msu.edu
Carbonyl/Epoxide + Grignard ReagentAlcoholCarbon-carbon bond formation leah4sci.commasterorganicchemistry.com
3-Halo Organocuprates/Grignard Reagents + α,β-unsaturated systemsSubstituted CyclopentanesMichael addition followed by enolate alkylation baranlab.org

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are highly efficient methods for constructing cyclic molecules, often forming multiple carbon-carbon bonds in a single step with a high degree of stereocontrol. rsc.orgnih.gov These strategies are particularly valuable for synthesizing substituted cyclopentanes.

[3+2] cycloadditions are a prominent strategy for five-membered ring synthesis. scripps.edumit.edu In this approach, a three-atom component reacts with a two-atom component to form the cyclopentane ring. For example, the Danheiser annulation utilizes allenylsilanes, propargylsilanes, or allylsilanes as the three-carbon unit, which react with an α,β-unsaturated ketone or aldehyde. mit.edu

Radical annulations also provide a powerful means to construct cyclopentane rings. scripps.edu These reactions involve the generation of a radical species that undergoes an intramolecular cyclization. The careful design of the starting material allows for the controlled formation of the desired ring system. scripps.edu

The following table highlights key cycloaddition and annulation strategies.

Reaction TypeKey ReactantsProductKey FeaturesReference
[3+2] CycloadditionAllenylsilane + α,β-Unsaturated KetoneSubstituted CyclopenteneRegiocontrolled formation of five-membered rings. mit.edu
Radical AnnulationUnsaturated Precursor with Radical InitiatorCyclopentane DerivativeFormation of ring via radical cyclization. scripps.edu
Tandem Organometallic/Radical ProcessSimple PrecursorsHighly Functionalized CyclopentanesCombines multiple reaction types in one sequence. nih.gov

Catalytic Cyclization Reactions (e.g., Organometallic, Radical)

Catalytic methods offer efficient and often more environmentally friendly routes to cyclopentanes. These reactions can be mediated by transition metals or proceed through radical pathways initiated by catalysts.

Organometallic catalysis plays a significant role in cyclopentane synthesis. Metallacyclopentanes, which are intermediates in some metal-catalyzed reactions, can be formed from the reaction of a metal with two molecules of ethylene. wikipedia.org These intermediates can then be further functionalized. Transition metal catalysts, such as those based on gold, can facilitate Conia-ene type reactions, where an ω-alkynyl β-dicarbonyl compound undergoes cyclization to form an exo-methylenecyclopentane. rsc.org

Radical cyclizations can also be initiated catalytically, offering an alternative to traditional methods that often require stoichiometric and sometimes toxic reagents like tin hydrides. nih.govacs.orgresearchgate.net These reactions can be initiated by various means, including the use of catalytic amounts of radical initiators or through photoredox catalysis. semanticscholar.org The development of enantioselective radical cyclizations allows for the construction of chiral cyclopentane derivatives. nih.govacs.org

The table below provides an overview of catalytic cyclization approaches.

Catalyst TypeReaction Name/TypeSubstrateProductKey AdvantagesReference
Gold(I)Conia-Ene Reactionω-Alkynyl β-dicarbonylexo-MethylenecyclopentaneHigh efficiency, mild conditions. rsc.org
Cobalt(II)Metalloradical C-H AlkylationAliphatic Aldehyde DerivativesSubstituted CyclopentaneEnantioselective, utilizes C-H bonds. nih.gov
TriethylboraneRadical Cyclization1-Allyloxy-2-halosilacyclopentaneBicyclic Silyl EtherAvoids tin-based reagents. researchgate.net
Ruthenium(II)Cycloisomerization1,6-Dienesexo-MethylenecyclopentaneGood isomer purity. organic-chemistry.org

Elaboration of Long Alkyl Chains onto Cyclopentane Scaffolds

Once the cyclopentane ring is formed, or concurrently with its formation, the long heneicosyl (C21H43) chain must be introduced. There are two primary strategies for this: attaching the long chain to a pre-formed cyclopentane ring or constructing the ring with the long chain already in place.

Alkylation of a cyclopentane derivative is a common method. For example, enolates generated from cyclopentanone (B42830) or related precursors can be alkylated with a long-chain alkyl halide, such as heneicosyl bromide, to introduce the desired substituent. Another approach involves the catalytic hydrogenation or alkylation of cyclopentane derivatives with long-chain alkanes.

Alternatively, synthetic routes can be designed where one of the starting materials for the cyclopentane ring formation already contains the heneicosyl group. For instance, in a Grignard-based synthesis, a heneicosylmagnesium halide could be used as the nucleophile. Similarly, in cycloaddition reactions, one of the reaction partners can be functionalized with the long alkyl chain.

Chemo- and Regioselective Synthesis of Cyclopentane, Heneicosyl-

Achieving chemo- and regioselectivity is crucial for the efficient synthesis of a specific isomer of heneicosylcyclopentane, avoiding the formation of unwanted byproducts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of heneicosylcyclopentane synthesis, this is important when dealing with multifunctional molecules. For example, during a Grignard reaction, the reagent should ideally react with the desired electrophilic center without affecting other sensitive functional groups that might be present in the molecule. nih.gov

Regioselectivity concerns the control of the position of the newly formed bond or functional group. In the synthesis of heneicosylcyclopentane, this dictates where the heneicosyl chain is attached to the cyclopentane ring. For instance, in the alkylation of an unsymmetrical cyclopentanone enolate, reaction conditions can be tuned to favor alkylation at either the more or less substituted α-carbon. Similarly, in the [3+2] annulation developed by Danheiser, the reaction is highly regiocontrolled. mit.edu The development of highly regioselective reactions, such as the palladium-catalyzed decarbonylative [4+2] cyclization, provides a solution to challenges in synthesizing specific substituted cyclic compounds. rsc.org

Recent advances in catalysis have led to the development of methods that offer high levels of both chemo- and regioselectivity in the synthesis of complex cyclic molecules. nih.govrsc.orgscholaris.ca

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like "Cyclopentane, heneicosyl-". chemijournal.com This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. ijarnd.com In GC-MS analysis, the individual components of a mixture are separated in the gas chromatograph before being introduced to the mass spectrometer for detection and identification based on their mass-to-charge ratio. ijarnd.com

"Cyclopentane, heneicosyl-" has been identified in various natural and synthetic mixtures using GC-MS. For instance, it was detected in the ethanolic leaf extract of Waltheria indica Linn. researchgate.netijpsr.com and in the lipophilic fraction of mushroom powder extracts. mdpi.com

The successful analysis of "Cyclopentane, heneicosyl-" in complex samples necessitates careful method development. Key parameters in GC-MS method development include the choice of the capillary column, temperature programming, and the mass spectrometer settings. For the analysis of complex mixtures containing long-chain hydrocarbons, a non-polar or semi-polar capillary column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. nist.gov

The temperature program is optimized to ensure adequate separation of "Cyclopentane, heneicosyl-" from other components in the mixture. A typical program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher final temperature to elute the less volatile compounds. ijpsr.comtandfonline.com The mass spectrometer is typically operated in the electron ionization (EI) mode, and mass spectra are recorded over a specific mass range to capture the molecular ion and characteristic fragment ions of the target analyte. tandfonline.comnist.gov

A study on the volatile compounds in squid utilized a DB-5MS column with a temperature program starting at 60°C, ramping to 300°C. tandfonline.com Another study on a plant extract used a column with a temperature program from 70°C to 280°C. ijpsr.com The mass spectrometer settings in these studies typically involve an ionization energy of 70 eV and scanning a mass range of approximately 20 to 400 or 550 amu. tandfonline.comnist.gov

Table 1: GC-MS Parameters for the Analysis of "Cyclopentane, heneicosyl-" in Different Studies

ParameterStudy 1: Squid Volatiles tandfonline.comStudy 2: Waltheria indica Extract ijpsr.com
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)Not specified
Carrier Gas Helium (1.0 mL/min)Helium (0.98 mL/min)
Injector Temp. 250°C (splitless)260°C
Oven Program 60°C (4 min) -> 180°C (5°C/min) -> 300°C (20°C/min, 11 min)70°C -> 280°C (10°C/min)
MS Ionization EI, 70 eVElectron Impact
Mass Range m/z 20–400Not specified
Ion Source Temp. 230°CNot specified
Transfer Line Temp. 280°CNot specified

The retention index (RI) is a valuable tool for the identification of compounds in GC, providing a more reliable parameter than retention time alone. researchgate.net The Kovats retention index system is widely used and is based on the retention times of n-alkanes. pherobase.com The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 2691 for "Cyclopentane, heneicosyl-". nih.gov In a study analyzing volatile compounds in squid, a retention index of 2691.0 was also reported for this compound. tandfonline.com

Databases of retention indices are crucial for the tentative identification of unknown compounds in complex mixtures. nist.gov By comparing the experimentally determined retention index of an unknown peak with values from a library, the number of potential candidates can be significantly narrowed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including "Cyclopentane, heneicosyl-". msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the different types of protons and their neighboring protons in a molecule. msu.edu In the ¹H NMR spectrum of "Cyclopentane, heneicosyl-", one would expect to see a complex multiplet for the protons on the cyclopentyl ring. The protons of the long heneicosyl chain would appear as a series of overlapping multiplets in the upfield region of the spectrum, with a distinct triplet for the terminal methyl group. The proton on the carbon of the cyclopentyl ring attached to the alkyl chain would also have a characteristic chemical shift. Predicted ¹H NMR spectra for similar compounds are available in databases, which can aid in the interpretation of experimental data. hmdb.ca

Hyphenated Techniques for Comprehensive Profiling

The coupling of different analytical techniques, known as hyphenated techniques, offers enhanced capabilities for the analysis of complex samples. chemijournal.comijarnd.com For a comprehensive profiling of samples containing "Cyclopentane, heneicosyl-", techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be particularly powerful. tandfonline.com

GCxGC-TOFMS provides significantly improved resolution and separation efficiency compared to conventional GC-MS, allowing for the separation of co-eluting compounds and the identification of trace components. tandfonline.com This technique was successfully used to characterize the volatile profile of squid, where it enabled the identification of a much larger number of compounds, including "Cyclopentane, heneicosyl-", compared to traditional GC-MS. tandfonline.com The use of hyphenated techniques like LC-NMR and LC-MS-MS is also becoming increasingly common for the structural assessment of novel natural products. ijarnd.com

Advanced Deconvolution and Data Processing in Trace Analysis

The trace analysis of Heneicosyl-cyclopentane, particularly in complex environmental or biological matrices, presents significant analytical challenges. Due to its long alkyl chain and cyclic moiety, it can co-elute with a multitude of other structurally similar hydrocarbons, such as isomers and other long-chain substituted cycloalkanes. This co-elution necessitates the use of advanced deconvolution and data processing techniques to achieve accurate identification and quantification.

In complex mixtures, the chromatographic peak of a single compound is often composed of overlapping signals from multiple analytes. Deconvolution is the computational process of resolving these mixed signals back into their constituent pure component spectra and chromatograms. For long-chain hydrocarbons like Heneicosyl-cyclopentane, this process is critical for distinguishing it from a complex background matrix.

Modern analytical platforms for trace analysis often employ sophisticated software that automates the deconvolution process. One widely used tool in GC-MS data processing is the Automated Mass Spectral Deconvolution and Identification System (AMDIS). AMDIS can identify and separate components in a complex chromatogram by analyzing the mass spectra across the peak, even for low-abundance analytes hidden by the matrix.

The process typically involves several key steps:

Noise Reduction: Advanced filtering algorithms are applied to the raw data to reduce instrumental noise without distorting the true signal.

Component Perception: The software scans the data to identify potential chromatographic peaks that rise above a defined threshold.

Model Peak Determination: For each potential component, a "model" mass spectrum is extracted. This is often the spectrum at the apex of the chromatographic peak, which is assumed to be the purest.

Deconvolution: The model spectrum is then used to subtract the contribution of that component from the surrounding data points, revealing underlying co-eluting compounds. This process is repeated until no significant components remain.

The table below illustrates a simplified example of data before and after deconvolution for two co-eluting isomers.

Table 1: Illustrative Data for Deconvolution of Co-eluting Isomers

Retention Time (min)Raw Signal IntensityDeconvoluted Signal (Isomer 1)Deconvoluted Signal (Isomer 2)
25.1050004800200
25.1280007500500
25.14950080001500
25.16820050003200
25.18450015003000

This table is for illustrative purposes and does not represent actual experimental data.

Following deconvolution, advanced data processing workflows are employed for confident identification and quantification. High-resolution mass spectrometry (HRAM-S) is particularly valuable in this context. azom.com HRAM-S provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is a significant advantage when dealing with trace levels of Heneicosyl-cyclopentane, where reference standards may not always be available.

Further data processing often involves the use of chemometric methods. mcmaster.ca Techniques such as principal component analysis (PCA) and multivariate curve resolution (MCR) can be applied to large datasets from multiple samples to identify patterns and correlations, helping to distinguish between contaminants and endogenous compounds. In the context of Heneicosyl-cyclopentane analysis, these methods can help to identify its presence in a series of contaminated samples by comparing their chemical fingerprints.

The integration of advanced deconvolution algorithms with high-resolution instrumentation and sophisticated data processing pipelines allows for the reliable detection and quantification of Heneicosyl-cyclopentane at trace levels, even in the most challenging of sample matrices. These advanced methodologies are essential for environmental monitoring, toxicological studies, and other applications where the accurate measurement of specific hydrocarbon contaminants is required.

Occurrence and Environmental Detection in Natural and Engineered Systems

Natural Product Chemistry and Biogenic Occurrence

Cyclopentane (B165970), heneicosyl- has been reported as a constituent in the metabolomes of various organisms, from plants and fungi to marine invertebrates and human skin. Its presence is typically determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts.

The compound has been identified in the ethanolic leaf extract of Waltheria indica Linn., a medicinal plant. researchgate.netijpsr.com In a study investigating the potential for growing spinach in lunar regolith simulant, Cyclopentane, heneicosyl- was detected in the plant's metabolome. plantthemoon.com Another study identified the compound as part of the organic matter in soil profiles under different vegetation cover. ufpr.br

Table 1: Detection of Cyclopentane, heneicosyl- in Plant Metabolomes

Plant SpeciesPart/MatrixAnalytical MethodReference
Waltheria indica Linn.Ethanolic Leaf ExtractGC-MS researchgate.netijpsr.com
Spinach (Spinacia oleracea)Whole PlantGC-MS plantthemoon.com
Various (Soil Study)Soil Organic MatterNot Specified ufpr.br

The compound is also produced by various fungi. It was identified in the ethyl acetate (B1210297) extract of Aspergillus niger strain AK-6, a fungus isolated from rhizospheric soil. researchgate.netresearchgate.netmdpi.comresearchgate.net A comparative study on mushroom powders found that Cyclopentane, heneicosyl- was uniquely identified in samples of Pleurotus ostreatus (oyster mushroom) that had been prepared using hot air drying (HAD). mdpi.comresearchgate.net

Table 2: Detection of Cyclopentane, heneicosyl- in Fungal and Microbial Samples

OrganismSample TypeAnalytical MethodReference
Aspergillus niger strain AK-6Ethyl Acetate ExtractGC-MS researchgate.netresearchgate.net
Pleurotus ostreatus (Oyster Mushroom)Hot Air Dried PowderGC-MS mdpi.comresearchgate.net
Mixed Microbial ConsortiumLandfill SamplesNot Specified muni.cz

Beyond plants and fungi, Cyclopentane, heneicosyl- has been detected in food sources and other biological tissues. It was identified as a volatile compound in squid, characterized using simultaneous distillation-extraction coupled with comprehensive two-dimensional gas chromatography and time-of-flight mass spectrometry (GC×GC-TOFMS). tandfonline.com The compound has also been found in extracts from Omani soft corals of the Sinularia genus. squ.edu.omresearchgate.net Furthermore, non-invasive sorptive extraction methods have identified Cyclopentane, heneicosyl- among the semi-volatile organic compounds present on human skin. up.ac.za

Table 3: Detection of Cyclopentane, heneicosyl- in Food and Biological Tissues

SourceMatrixAnalytical MethodReference
SquidVolatile ExtractGC×GC-TOFMS tandfonline.com
Soft Coral (Sinularia sp.)ExtractGC-MS squ.edu.omresearchgate.net
HumanSkin Surface ChemicalsGC×GC-TOFMS up.ac.za

Environmental Analytical Chemistry of Trace Organic Constituents

The presence of Cyclopentane, heneicosyl- is not limited to biological organisms; it has also been detected as a trace contaminant in engineered water systems, highlighting the need for advanced monitoring techniques.

An exploratory study using nontargeted analysis identified Cyclopentane, heneicosyl- in water samples from a potable reuse facility. acs.org Specifically, it was detected in the reverse osmosis (RO) product water before the final UV advanced oxidation process (AOP) treatment step. acs.orgresearchgate.net The compound was found in one of the five sampling events, indicating its intermittent presence. acs.org It has also been listed as a potential frack/geogenic compound detected in flowback water from hydraulic fracturing operations. uni-tuebingen.de

The detection of Cyclopentane, heneicosyl- as a trace organic constituent relies on sophisticated analytical methodologies capable of identifying compounds without prior knowledge of their presence (nontargeted analysis).

Key techniques include:

Sample Preparation : Solid phase extraction (SPE) is used to extract and concentrate compounds from water samples. acs.org For instance, Oasis hydrophilic-lipophilic balance (HLB) cartridges can be employed to capture a wide range of organic molecules from water. acs.org

Analytical Instrumentation : Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) is a powerful platform for this type of analysis. acs.orgacs.org This technique provides enhanced separation and sensitivity, which is crucial for resolving complex mixtures and identifying trace-level contaminants in environmental samples like treated wastewater. tandfonline.comacs.orgacs.org

The use of these nontargeted analysis (NTA) methods is considered beneficial for identifying a diverse range of potential contaminants in the context of potable water reuse. acs.orgacs.org

Research on Derivatives and Structure Property Relationships

Synthesis and Characterization of Cyclopentane (B165970), Heneicosyl- Derivatives

The synthesis of Cyclopentane, heneicosyl- and its derivatives can be approached through several established organic chemistry routes. These methods generally involve either the formation of the cyclopentane ring with the heneicosyl chain already present or the attachment of the heneicosyl group to a pre-existing cyclopentane ring.

Synthetic Strategies:

Alkylation of Cyclopentane Precursors: A common method involves the alkylation of an enolate generated from a cyclopentanone (B42830) derivative with a long-chain alkyl halide, such as heneicosyl bromide. This is a versatile route that allows for the introduction of various functional groups on the cyclopentane ring.

Grignard and Organocuprate Reactions: Organometallic reagents offer another powerful tool. For instance, the reaction of a cyclopentyl halide with heneicosylmagnesium bromide (a Grignard reagent) can form the carbon-carbon bond between the ring and the chain. wou.edu Similarly, organocuprates can be used for conjugate additions to α,β-unsaturated cyclopentenones to introduce the long alkyl chain.

Cyclization of Acyclic Precursors: An alternative strategy is to construct the cyclopentane ring from a linear precursor that already contains the C21 chain. Intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction of a dinitrile or an intramolecular aldol (B89426) condensation, can be employed to form the five-membered ring.

Synthesis of Functionalized Derivatives: Creating derivatives with specific functionalities (e.g., hydroxyl, ester, or bromine groups) often involves multi-step sequences. For example, highly functionalized cyclopentanes can be synthesized through domino sequences or cascade reactions initiated by rhodium carbenes, which can create multiple stereocenters in a controlled manner. nih.govresearchgate.net Other approaches involve the chemical modification of versatile intermediates, such as converting ester groups into alcohols via reduction with agents like lithium aluminum hydride. beilstein-journals.org

Characterization Techniques:

Once synthesized, the precise structure and purity of Cyclopentane, heneicosyl- derivatives are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the integration of the alkyl chain with the cyclopentane ring and determining the substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and formula of the compound. Its fragmentation patterns can help distinguish between structural isomers.

Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound, which is critical for accurate property measurements and subsequent applications.

A summary of common synthetic approaches is provided in the table below.

Synthetic Method Description Key Reagents Reference(s)
Enolate AlkylationAn enolate of a cyclopentanone derivative is reacted with a long-chain alkyl halide.LDA, Heneicosyl bromide
Grignard ReactionA cyclopentyl Grignard reagent reacts with a heneicosyl halide, or vice versa.Magnesium, Heneicosyl bromide wou.edu
Intramolecular CyclizationA long-chain dicarbonyl or dinitrile compound is treated with a base to form the ring.Sodium ethoxide
Domino SequenceA multi-reaction cascade, often metal-catalyzed, to build complex, functionalized rings.Rhodium catalysts, Diazo compounds nih.govresearchgate.net

Investigation of Conformational Dynamics of Cyclopentane, Heneicosyl-

Unlike the rigid, planar representation often seen in 2D drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgdspmuranchi.ac.in The two most recognized conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. libretexts.org

These conformations are in rapid equilibrium through a low-energy process called pseudorotation, where the "pucker" moves around the ring. researchgate.net For unsubstituted cyclopentane, the energy barrier to pseudorotation is very low, making it a highly flexible ring system. researchgate.net

Key Conformational Features:

Conformation Description Strain Characteristics Influence of Heneicosyl Group
Planar All five carbon atoms in a single plane.High torsional strain due to eclipsed bonds.Highly unfavorable.
Envelope Four carbons are coplanar, one is out of the plane.Reduced torsional strain, slight angle strain.Favored, with the substituent at a pseudo-equatorial position on the "flap" or adjacent to it. libretexts.org
Half-Chair Three carbons are coplanar, one above and one below the plane.Reduced torsional strain, slight angle strain.Also a favored conformation, with the substituent in a pseudo-equatorial position.

Exploration of Structure-Odor Correlations in Cyclopentane Derivatives

The relationship between a molecule's structure and its perceived odor is a complex field of study. For a compound to be odorous, it must be volatile enough to reach olfactory receptors in the nose. While Cyclopentane, heneicosyl- itself is not noted as a fragrance compound due to its high molecular weight and consequently low volatility, studies on smaller, functionalized cyclopentane derivatives provide insight into structure-odor relationships.

Research has shown that the shape and functional groups of cyclopentane derivatives are critical to their odor characteristics. Many fragrant compounds containing a cyclopentane ring possess specific functionalities like carbonyls (ketones, aldehydes) or hydroxyl groups. libretexts.org For instance, certain substituted cyclopentane derivatives are known for their sandalwood or jasmine-like scents.

Key findings in this area include:

The presence and position of double bonds and functional groups on the cyclopentane ring and its side chains are crucial determinants of odor.

The stereochemistry of the molecule can have a profound impact, with different enantiomers of the same compound sometimes possessing distinct smells.

Studies comparing cyclic compounds to their acyclic analogues reveal that the conformational rigidity imposed by the ring structure significantly alters odor properties. libretexts.org

It is generally understood that a complete correlation between structure and odor has not been established, making it difficult to predict the exact scent of a new compound. However, for a large, non-polar molecule like Cyclopentane, heneicosyl-, any odor would be expected to be very weak, likely described as faint, waxy, or hydrocarbon-like, if detectable at all.

Structure-Property Relationship Studies in Long-Chain Cycloalkanes

The physical properties of long-chain cycloalkanes like Cyclopentane, heneicosyl- are dictated by the combination of their cyclic "head" and long, linear "tail." These properties are of significant interest for applications such as high-performance lubricants and sustainable aviation fuels, where characteristics like density, viscosity, and melting point are critical. osti.govfrontiersin.org

Studies on various n-alkylcycloalkanes have established clear structure-property relationships: ornl.gov

Boiling and Melting Points: Compared to their straight-chain alkane counterparts, cycloalkanes generally have higher boiling points, melting points, and densities. wou.eduvedantu.com This is attributed to the more compact, rigid ring structure, which allows for stronger London dispersion forces due to a larger surface area of contact between molecules. wou.edufastercapital.com As the length of the alkyl chain increases, both the melting and boiling points increase due to the larger molecular weight and increased van der Waals forces. libretexts.org

Density: The density of n-alkylcycloalkanes also increases with the length of the alkyl chain. The cyclic portion of the molecule contributes to a more compact packing structure than a purely linear alkane, resulting in higher density. vedantu.com

Viscosity: Viscosity, a measure of a fluid's resistance to flow, generally increases with molecular weight and the strength of intermolecular forces. Therefore, longer alkyl chains lead to higher viscosity.

Solubility: As non-polar hydrocarbons, long-chain cycloalkanes are insoluble in water but soluble in non-polar organic solvents. wou.edufastercapital.com

The following table, with data extrapolated from studies on n-alkylcyclopentanes and related compounds, illustrates the trends in physical properties. osti.govfrontiersin.orgornl.gov

Property Influence of Cyclopentane Ring Influence of Long (Heneicosyl) Chain Resulting Property for Cyclopentane, heneicosyl-
Melting Point Ring structure allows for compact packing, increasing MP vs. alkane.Increased molecular weight and surface area significantly increase MP.Solid at room temperature.
Boiling Point Higher than corresponding n-alkane due to stronger intermolecular forces.Increased molecular weight significantly increases BP.Very high boiling point.
Density More dense than corresponding n-alkane due to compact structure.Increases overall density.Higher density than water, but less than more complex cyclic systems.
Volatility Lower than n-alkane.Very low due to high molecular weight.Extremely low volatility.

These relationships are vital for developing next-generation fuels, where cycloalkanes are considered attractive substitutes for aromatic compounds to reduce soot emissions while maintaining necessary fuel properties like energy density and seal swelling. osti.govfrontiersin.orgornl.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred molecular conformations of heneicosylcyclopentane. These calculations, often employing methods like Density Functional Theory (DFT) or post-Hartree-Fock methods, can elucidate the distribution of electrons within the molecule and the geometric arrangement of its atoms. acs.org

For long-chain alkanes, the most stable conformation is typically an all-"anti" arrangement, resulting in a zigzag structure. libretexts.org In heneicosylcyclopentane, the 21-carbon alkyl chain is expected to adopt this extended conformation to minimize steric strain. The cyclopentane (B165970) ring itself is not planar but exists in puckered conformations, most commonly the "envelope" and "twist" forms, to alleviate angle and torsional strain. researchgate.netunits.it The attachment of the long heneicosyl chain can influence the conformational preference of the cyclopentane ring. Quantum chemical calculations can determine the energy differences between these conformers, identifying the most stable three-dimensional structure of the molecule.

High-level quantum chemical methods are often used to obtain chemically accurate results for thermochemical properties. ugent.be For instance, methods like UCCSD(T) can provide reliable singlet-triplet energy gaps in diradicals. acs.org While computationally expensive, these methods provide benchmark data for more efficient computational approaches.

Predictive Modeling of Thermochemical Parameters (e.g., Heat of Formation)

Predictive modeling is a powerful tool for estimating the thermochemical parameters of heneicosylcyclopentane, such as its heat of formation (ΔHf°). The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its elements in their standard states. ck12.org This value is crucial for calculating the enthalpy changes in chemical reactions. thoughtco.comchemistrybytes.comsavemyexams.com

Quantitative Structure-Property Relationship (QSPR) models are frequently developed to predict the thermodynamic properties of cycloalkanes. nih.govbenthamdirect.comresearchgate.net These models establish a mathematical relationship between the molecular structure, represented by various descriptors, and a specific property. For a large molecule like heneicosylcyclopentane, group additivity methods can also be employed. These methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. ugent.be

For instance, the heat of formation can be predicted by combining the known values for the cyclopentyl group and the contributions from the methylene (B1212753) (-CH2-) groups in the heneicosyl chain. Machine learning models, trained on extensive datasets of known compounds, are also emerging as a valuable tool for predicting the thermochemical properties of complex hydrocarbons. ugent.benih.gov

Table 1: Predicted Thermochemical Parameters for Heneicosylcyclopentane (Illustrative)

ParameterPredicted ValueMethod
Heat of Formation (ΔHf°) (gas)-XXX.X kJ/molGroup Additivity
Standard Entropy (S°) (gas)XXX.X J/(mol·K)QSPR Model
Heat Capacity (Cp) (gas)XXX.X J/(mol·K)Machine Learning

Note: The values in this table are for illustrative purposes and would need to be calculated using specific computational models.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of heneicosylcyclopentane, including its interactions with solvents and its tendency to aggregate. nih.govmdpi.com These simulations model the movement of atoms and molecules over time, governed by a set of equations known as a force field. uni-paderborn.deresearchgate.net

The choice of force field is critical for the accuracy of MD simulations. For long-chain hydrocarbons, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) and its variants (e.g., L-OPLS) have been developed to accurately reproduce experimental properties like density and heat of vaporization. acs.orgcore.ac.ukscienomics.com

MD simulations can reveal how heneicosylcyclopentane molecules behave in a solvent. In a nonpolar solvent, the long alkyl chains will be well-solvated. In a polar solvent like water, the hydrophobic nature of the molecule will drive aggregation to minimize the unfavorable interactions between the hydrocarbon and water molecules. nih.gov These simulations can characterize the structure and dynamics of the resulting aggregates, which can range from simple dimers to larger, more complex structures. rsc.orgrsc.org The introduction of alkyl side chains can influence intermolecular interactions and stacking configurations. rsc.org

Development of Computational Algorithms for Cycloalkane Properties

The unique properties of cycloalkanes, stemming from their cyclic structure and potential ring strain, have driven the development of specialized computational algorithms. These algorithms aim to improve the accuracy and efficiency of predicting the properties of this class of compounds.

One area of active development is the refinement of force fields for molecular simulations. For example, new force fields for cycloalkanes have been developed and optimized to reproduce experimental data on vapor-liquid equilibria and transport properties. uni-paderborn.deresearchgate.net Another approach involves the use of adaptive force matching (AFM), which uses quantum mechanical data to create highly accurate, molecule-specific force fields. acs.org

Furthermore, the development of machine learning algorithms for predicting the properties of cycloalkanes is a rapidly growing field. nih.gov These algorithms can learn complex relationships between molecular structure and properties from large datasets, enabling rapid and accurate predictions for new molecules like heneicosylcyclopentane. ugent.be These models can be trained to predict a wide range of properties, from thermochemistry to physical properties like density and viscosity. nih.gov

Research into Materials Science Applications and Advanced Chemical Formulations

Investigation as Components in Lubricant and Surfactant Formulations

Cyclopentane (B165970), heneicosyl- has been identified as a potential component in the formulation of high-performance lubricants. Its structural characteristics—a saturated cyclic ring and a long alkyl chain—suggest it could provide effective lubrication under conditions of high pressure and temperature. This makes it a candidate for inclusion in industrial lubricants and automotive engine oils, where reducing friction and wear is critical. While specific performance data is limited, one source notes a lubrication performance evaluation where the compound purportedly outperformed conventional lubricants under extreme conditions. The pyrolysis of used lubricant and cooking oil mixtures has also been shown to produce Cyclopentane, heneicosyl-, indicating its presence in complex hydrocarbon-based materials.

Due to its amphiphilic properties, the compound is also explored for its role as a surfactant and emulsifier. Its ability to reduce surface tension makes it suitable for applications requiring the stabilization of mixtures, such as in cosmetic creams to improve texture and stability. A referenced surfactant efficacy study suggested that formulations with Cyclopentane, heneicosyl- showed superior emulsifying properties compared to traditional surfactants.

Exploration in Polymer Chemistry and Advanced Materials Development

In the realm of polymer chemistry, Cyclopentane, heneicosyl- has been noted for its potential in creating advanced materials. One specific area of exploration is in thermoresponsive polymer membranes designed for the localized delivery of drugs. Research has indicated that branched alkanes like heneicosyl cyclopentane have melting temperatures in a desirable range for such applications, allowing them to act as a pore-filling material that can control drug diffusion in response to temperature changes. However, the same research noted that the compound was not commercially available for their study.

The development of advanced materials from biological or waste sources has also led to the identification of this compound. It has been detected in the lipid profile of Pleurotus ostreatus (oyster mushroom) powder, which is studied for its technological and functional properties as a food ingredient. The method of drying the mushrooms was found to influence the presence of lipophilic components, with Cyclopentane, heneicosyl- being identified specifically in samples prepared by hot air drying.

Furthermore, Cyclopentane, heneicosyl- is a component of bio-oil produced from the pyrolysis of municipal sewage sludge. This process is an advanced method for converting waste into energy and valuable chemicals. The composition of the resulting bio-oil, which includes compounds like Cyclopentane, heneicosyl-, is critical for its potential use as a fuel or chemical

Environmental Research on Fate and Transport

Pathways of Environmental Transformation and Biodegradation

The environmental transformation of Cyclopentane (B165970), heneicosyl- is primarily driven by microbial degradation, as it is a hydrocarbon. The biodegradation of similar long-chain n-alkylcycloalkanes has been studied, providing insights into the likely pathways for this compound.

The principal mechanism for the biodegradation of long-chain alkylcycloalkanes is initiated by the oxidation of the terminal methyl group of the long alkyl side chain to a carboxylic group. nih.gov This initial step is followed by the classical β-oxidation pathway, which progressively shortens the alkyl side chain. nih.gov In this process, two-carbon units are sequentially cleaved to form acetyl-CoA, which can then enter the central metabolic pathways of the degrading microorganisms. nih.gov

For alkylcycloalkanes with an odd or even number of carbons in the alkyl side chain, β-oxidation will ultimately lead to different terminal products. nih.gov In the case of heneicosyl-cyclopentane, which has a 21-carbon alkyl chain (an odd number), the final product of β-oxidation would be cyclopentanepropionic acid. Further degradation of the cyclopentane ring can then occur, potentially through pathways analogous to those observed for other cycloalkanes, which may involve ring cleavage and subsequent mineralization.

It has been noted that in some cases, simultaneous α- and β-oxidation may occur, leading to a variety of metabolic intermediates. nih.gov However, β-oxidation is generally considered the major degradation route for the long alkyl side chains of these compounds. nih.gov

Table 1: Postulated Biodegradation Pathway of Cyclopentane, heneicosyl-

StepProcessIntermediate Compound
1Terminal OxidationHeneicosyl-cyclopentane carboxylic acid
2β-Oxidation (multiple cycles)Cyclopentanepropionic acid
3Further DegradationRing cleavage and mineralization

Note: This table is based on established pathways for analogous long-chain alkylcycloalkanes.

Sorption and Mobility in Environmental Compartments

The sorption and mobility of Cyclopentane, heneicosyl- in the environment are critical factors determining its distribution and potential for groundwater contamination. The behavior of this non-polar, hydrophobic compound is largely dictated by its interaction with soil and sediment.

The primary mechanism governing the sorption of non-polar organic compounds like Cyclopentane, heneicosyl- is partitioning into the organic carbon fraction of soil and sediment. itrcweb.org The high hydrophobicity of this compound, inferred from its long alkyl chain, suggests a strong tendency to sorb to organic matter. This sorption reduces its concentration in the aqueous phase and, consequently, its mobility.

The mobility of organic compounds in soil is inversely related to their sorption. researchgate.net Therefore, Cyclopentane, heneicosyl- is expected to have low mobility in soils with significant organic matter content. In such environments, it will tend to remain in the upper soil layers, with a lower potential for leaching into groundwater. Conversely, in soils with low organic matter content, such as sandy soils, the potential for downward movement and groundwater contamination would be greater.

Table 2: Factors Influencing Sorption and Mobility of Cyclopentane, heneicosyl-

Environmental FactorInfluence on SorptionInfluence on Mobility
Soil Organic Carbon ContentIncreases sorptionDecreases mobility
Clay ContentCan increase sorptionCan decrease mobility
Soil pHMinimal effect for non-ionic compoundsMinimal effect
Water SolubilityLow solubility increases sorptionLow solubility decreases mobility

Methodological Development for Ecological Footprint Assessment

Assessing the ecological footprint of chemical compounds like Cyclopentane, heneicosyl- involves a comprehensive evaluation of their environmental impacts throughout their life cycle. Methodological developments in this area focus on providing a holistic view of a product's or chemical's environmental burden.

Life Cycle Assessment (LCA) is a standardized and widely used methodology for this purpose. afyren.com An LCA for Cyclopentane, heneicosyl- would involve a "cradle-to-grave" analysis, encompassing the environmental impacts associated with its extraction, production, use, and disposal. afyren.com The assessment quantifies inputs of raw materials and energy and outputs of emissions and wastes at each stage. afyren.com

The key steps in conducting an LCA include:

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries. afyren.com

Life Cycle Inventory (LCI): Compiling an inventory of all relevant environmental inputs and outputs. afyren.com

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This includes assessing impacts such as global warming potential, ozone depletion, and ecotoxicity. afyren.com

Table 3: Components of a Life Cycle Assessment for Cyclopentane, heneicosyl-

Life Cycle StageKey Considerations for Ecological Footprint
Cradle (Raw Material Extraction) Energy consumption and emissions from crude oil extraction and transport.
Gate (Manufacturing) Energy and resource use in the synthesis and purification processes; waste generation.
Use Phase Potential for environmental release during application.
Grave (End-of-Life) Fate in waste streams; potential for recycling or persistence in landfills.

Q & A

Basic Research: What are the standard methodologies for synthesizing and characterizing heneicosylcyclopentane?

Answer:
Synthesis typically involves catalytic hydrogenation or alkylation of cyclopentane derivatives with long-chain alkanes (e.g., heneicosane). For characterization:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm cyclopentane ring substitution patterns and alkyl chain integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing structural isomers .
  • Purity Assessment: Gas chromatography (GC) or HPLC with flame ionization detection ensures >98% purity, critical for reproducibility in downstream applications .

Basic Research: How are thermodynamic properties (e.g., critical temperature, vapor pressure) of cyclopentane derivatives experimentally determined?

Answer:
Thermodynamic data are derived via:

  • NIST ThermoData Engine: Validated datasets for critical temperature (TcT_c) and pressure (PcP_c) are sourced from NIST, supplemented by DIPPR 801 AIChE parameters for Antoine equation coefficients .
  • Differential Scanning Calorimetry (DSC): Measures enthalpy changes during phase transitions, essential for applications in Organic Rankine cycles .
  • Pseudorotation Analysis: Confirms conformational flexibility of cyclopentane rings using X-ray crystallography or computational modeling .

Advanced Research: How can contradictions in hydroxyl radical (OH•) reaction kinetics with cyclopentane derivatives be resolved?

Answer:
Discrepancies in rate coefficients (kOHk_{\text{OH}}) arise from:

  • Structural Isomerism: Cyclopentane's pseudorotation affects steric hindrance; relative rate experiments using 2,3-dimethylbutane as a reference compound improve accuracy .
  • Structure-Activity Relationship (SAR) Gaps: Outliers in SAR predictions (e.g., 30% deviation for cyclopentane) necessitate experimental validation via pulsed laser photolysis or smog chamber studies .
  • Temperature Dependence: Arrhenius parameters derived from shock tube experiments refine extrapolations to atmospheric conditions .

Advanced Research: What strategies enable stereoselective synthesis of functionalized cyclopentane scaffolds for pharmaceutical applications?

Answer:
Key methodologies include:

  • Diastereoselective Heck Reactions: Remote amine groups in cyclopentene precursors control stereochemistry during aryl/vinyl electrophile coupling. 2,5-Dimethylpyrrole protection enhances selectivity (>90% de) .
  • [3+2]-Cycloadditions: All-carbon cycloadditions with strained alkenes generate fused cyclopentane cores, critical for carbocyclic nucleoside analogs .
  • Post-Functionalization: Hydrogenation of α,β-unsaturated esters in protected scaffolds yields γ-amino acids with retained stereochemistry .

Advanced Research: How can computational models improve the prediction of cyclopentane’s phase behavior in fluid dynamics?

Answer:
Uncertainty quantification in equations of state (EOS) requires:

  • Parameter Sensitivity Analysis: Inputs like acentric factor (ω\omega) and critical constants from NIST are prioritized for error propagation studies .
  • Monte Carlo Simulations: Assess variability in EOS predictions for applications like refrigeration system design .
  • Machine Learning: Train models on DIPPR and proprietary datasets to predict thermodynamic properties of novel derivatives (e.g., heneicosylcyclopentane) .

Basic Research: What safety protocols are essential for handling cyclopentane derivatives in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to mitigate inhalation risks (flammability limits: 1.1–8.7% vol in air) .
  • Storage: Maintain inert atmosphere (N2_2 or Ar) to prevent peroxide formation in long-chain alkylated derivatives .
  • Spill Management: Absorbents (e.g., vermiculite) and grounded containers prevent static ignition during solvent recovery .

Advanced Research: How do environmental regulations influence the selection of cyclopentane as a blowing agent in insulation materials?

Answer:

  • Lifecycle Analysis (LCA): Compare global warming potential (GWP) of cyclopentane (GWP = ~10) vs. HFCs (GWP > 1000) using ISO 14040 standards .
  • Flame Retardant Synergy: Co-blowing agents (e.g., water) reduce cyclopentane’s flammability while maintaining insulation efficiency (λ = 20–22 mW/m·K) .
  • Regulatory Compliance: EU F-Gas Regulation 517/2014 mandates phase-out of high-GWP agents, driving adoption in polyurethane foams .

Advanced Research: What analytical challenges arise in quantifying trace impurities in cyclopentane-based solvents?

Answer:

  • Matrix Interference: Long-chain alkyl groups complicate GC-MS detection; use of deuterated internal standards (e.g., d5_5-cyclopentane) improves quantification .
  • Limit of Detection (LOD): Headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOFMS achieves LOD < 0.1 ppm for halogenated contaminants .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH) monitor peroxide formation in stored samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.